molecular formula C17H12N2O3S2 B2983368 (E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate CAS No. 300675-01-8

(E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate

Cat. No. B2983368
CAS RN: 300675-01-8
M. Wt: 356.41
InChI Key: PJGUTBHCABOGON-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate, also known as MOPBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPBT belongs to the class of thiazolidinone derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic effects. In

Scientific Research Applications

Synthesis and Chemical Reactions Several studies have focused on the synthesis and chemical reactions involving compounds related to (E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate. For instance, Kandeel and Youssef (2001) investigated the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to various compounds including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines (Kandeel & Youssef, 2001).

Antiproliferative and Antimicrobial Effects The antiproliferative effect of thiazolidinone analogues on human leukemic cells was explored by Kumar et al. (2014). Their study revealed that certain compounds exhibited potent activity against various cancer cell lines (Kumar et al., 2014). Additionally, Feitoza et al. (2012) synthesized derivatives of thiazolidin-4-one, demonstrating considerable antimicrobial and cytotoxic activities against various bacterial strains and cancer cell lines (Feitoza et al., 2012).

Electrochromic Applications In the field of electrochromics, Ming et al. (2015) investigated Thiadiazolo[3,4-c]pyridine as an electron acceptor, which revealed potential for developing novel neutral green electrochromic polymers (Ming et al., 2015). This highlights the application of related compounds in creating materials with unique electrochromic properties.

Anticancer and Antiangiogenic Effects Research by Chandrappa et al. (2010) focused on the synthesis of thioxothiazolidin-4-one derivatives, revealing their potential in inhibiting tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010). This indicates a promising avenue for anticancer therapy using derivatives of the compound .

properties

IUPAC Name

methyl 4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-22-16(21)12-4-6-13(7-5-12)19-15(20)14(24-17(19)23)9-11-3-2-8-18-10-11/h2-10H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUTBHCABOGON-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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